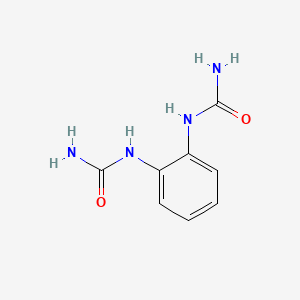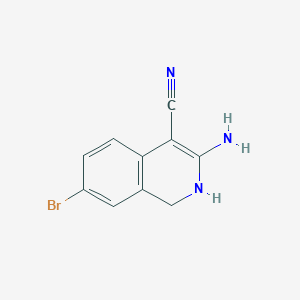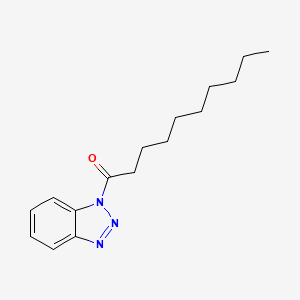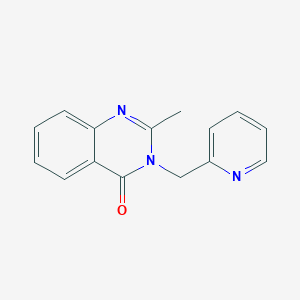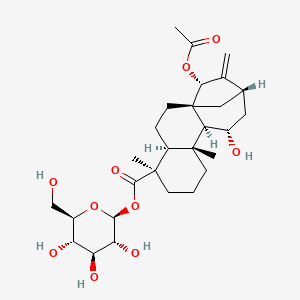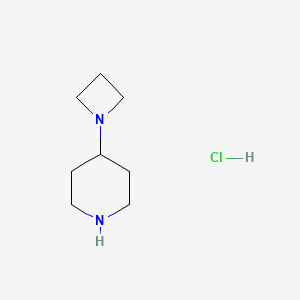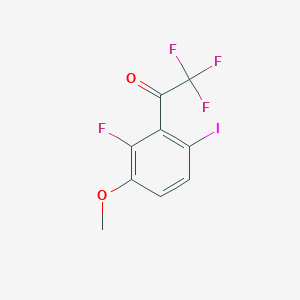
2,2,2-Trifluoro-1-(2-fluoro-6-iodo-3-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(2-fluoro-6-iodo-3-methoxyphenyl)ethanone is a complex organic compound with the molecular formula C9H5F4IO2. This compound is characterized by the presence of trifluoromethyl, fluoro, iodo, and methoxy groups attached to a phenyl ring, making it a unique and versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-6-iodo-3-methoxyphenyl)ethanone typically involves multiple steps, starting from readily available precursorsThe methoxy group is usually introduced through a methylation reaction using a suitable methylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-fluoro-6-iodo-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,2,2-Trifluoro-1-(2-fluoro-6-iodo-3-methoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-6-iodo-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The iodo group can participate in halogen bonding, which is crucial for binding to target proteins. The methoxy group can enhance the compound’s stability and solubility .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(2-fluoro-6-iodo-3-methoxyphenyl)ethanone: Unique due to the combination of trifluoromethyl, fluoro, iodo, and methoxy groups.
1,1,1-Trifluoro-2-iodoethane: Similar in having trifluoromethyl and iodo groups but lacks the phenyl ring and methoxy group.
3-Trifluoromethyl-α,α,α-trifluoroacetophenone: Contains trifluoromethyl groups but differs in the position and presence of other substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H5F4IO2 |
|---|---|
Molecular Weight |
348.03 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-fluoro-6-iodo-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H5F4IO2/c1-16-5-3-2-4(14)6(7(5)10)8(15)9(11,12)13/h2-3H,1H3 |
InChI Key |
IKOCDXSMLCWQGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)C(=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


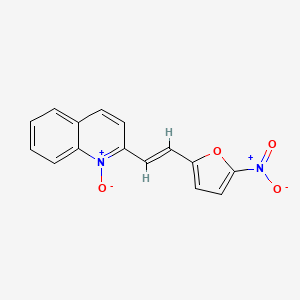
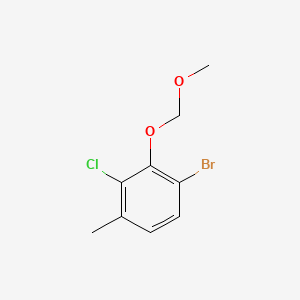
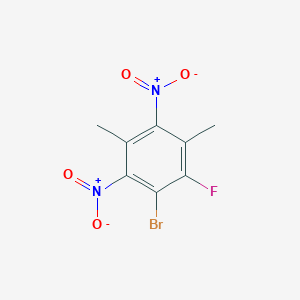
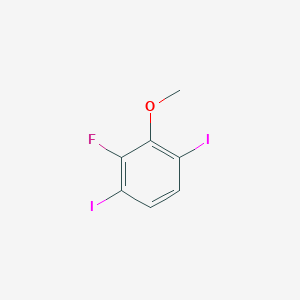
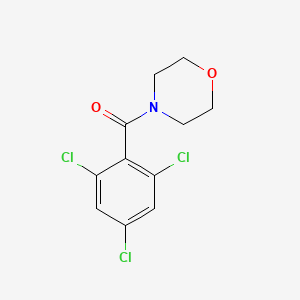
![N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline](/img/structure/B14759070.png)
